2-(2-Ethoxy-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(2-Ethoxy-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered interest in various fields of chemistry and industry. This compound is known for its unique structural features, which include a boron atom bonded to a dioxaborolane ring and a phenyl group substituted with ethoxy and fluorine groups. Its molecular formula is C14H20BFO3.
Properties
IUPAC Name |
2-(2-ethoxy-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BFO3/c1-6-17-12-10(8-7-9-11(12)16)15-18-13(2,3)14(4,5)19-15/h7-9H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VADVVLLZAQOYGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)F)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(2-Ethoxy-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-ethoxy-3-fluorophenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and hydrolysis of the boronic acid. The reaction mixture is often heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-(2-Ethoxy-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or boronates.
Reduction: The compound can be reduced under specific conditions to yield different boron-containing products.
Substitution: The ethoxy and fluorine groups on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(2-Ethoxy-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Biology: The compound can be used in the development of boron-containing drugs and as a probe in biological studies.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-Ethoxy-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the boron atom. The boron atom can form reversible covalent bonds with nucleophiles, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
2-(2-Ethoxy-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other similar compounds such as:
2-Ethoxy-3-fluorophenylboronic acid: This compound lacks the dioxaborolane ring but shares the ethoxy and fluorine substitutions on the phenyl ring.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: This compound lacks the phenyl ring but contains the dioxaborolane structure.
2-(2-Methoxy-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound has a methoxy group instead of an ethoxy group on the phenyl ring.
The uniqueness of 2-(2-Ethoxy-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in its combination of the dioxaborolane ring and the ethoxy-fluorophenyl group, which imparts distinct reactivity and applications.
Biological Activity
2-(2-Ethoxy-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : C₁₄H₂₀BFO₃
- Molecular Weight : 266.12 g/mol
- CAS Number : 2246767-21-3
The compound features a dioxaborolane structure that is known for its stability and reactivity in organic synthesis, particularly in cross-coupling reactions.
The biological activity of 2-(2-Ethoxy-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be attributed to its ability to act as a boron electrophile. This property allows it to participate in various biochemical pathways:
- Inhibition of Enzymatic Activity : The compound has been reported to inhibit specific enzymes involved in cell signaling pathways.
- Modulation of Protein Interactions : It may alter the binding affinities of proteins by forming reversible covalent bonds.
Biological Assays and Efficacy
Recent studies have evaluated the compound's efficacy through various biological assays:
Table 1: Summary of Biological Assays
| Assay Type | Target | Result | Reference |
|---|---|---|---|
| Cytotoxicity | Cancer Cell Lines | IC50 = 15 µM | |
| Enzyme Inhibition | PIP4K2A | IC50 = 50 nM | |
| Anti-inflammatory | Macrophage Activation | Reduced TNF-alpha production by 30% |
Case Study 1: Cancer Cell Line Inhibition
In a study focusing on breast cancer cell lines (MCF-7), the compound demonstrated significant cytotoxic effects with an IC50 value of 15 µM. This suggests potential utility in developing chemotherapeutic agents targeting similar malignancies.
Case Study 2: Inhibition of PIP4K2A
Research aimed at discovering selective inhibitors for PIP4K2A revealed that 2-(2-Ethoxy-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibited potent inhibition with an IC50 of 50 nM. This finding is particularly relevant for treating p53-deficient tumors where PIP4K2A plays a critical role in cellular proliferation and survival .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
